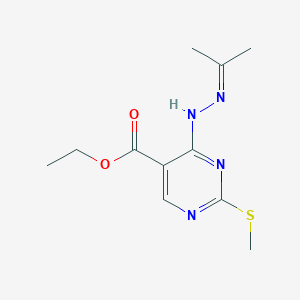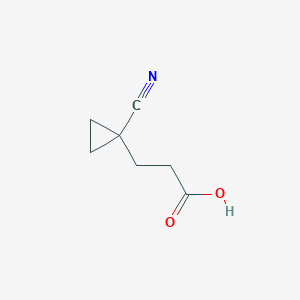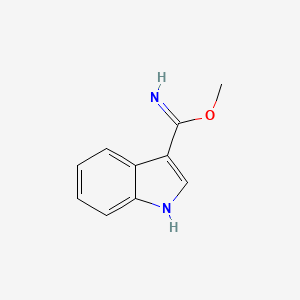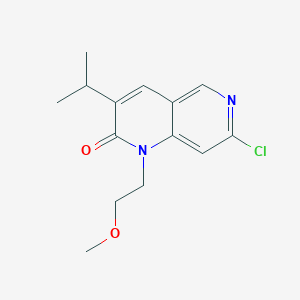
5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a dichloromethyl group, a methyl group, and a nitro group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole typically involves the chloromethylation of a pre-formed imidazole ring. One common method includes the reaction of 1-methyl-4-nitroimidazole with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of such reactors can enhance the yield and purity of the product by minimizing side reactions and allowing for better temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole can undergo reduction to form amino derivatives. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives. This reaction often occurs under basic conditions.
Hydrolysis: The dichloromethyl group can be hydrolyzed to form a hydroxymethyl group in the presence of water and a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Hydrolysis: Water, base.
Major Products Formed:
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Hydroxymethyl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitroimidazole derivatives on cellular processes. Its derivatives have shown potential as antimicrobial agents.
Medicine: Derivatives of this compound have been investigated for their potential use as drugs, particularly in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole and its derivatives often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. For example, in antimicrobial applications, the reduced forms of the compound can damage bacterial DNA, leading to cell death.
Comparaison Avec Des Composés Similaires
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Secnidazole: A nitroimidazole with a longer half-life, used for similar applications.
Uniqueness: 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to other nitroimidazole derivatives. This unique reactivity can be exploited in the synthesis of novel compounds with potentially enhanced biological activity.
Propriétés
IUPAC Name |
5-(dichloromethyl)-1-methyl-4-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c1-9-2-8-5(10(11)12)3(9)4(6)7/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQLXJALIVZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














